

Comparative Analytical Guide: 4-Nitro-1H-pyrazol-1-amine in Energetic Material Synthesis

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Compound of Interest

Compound Name: 4-nitro-1H-pyrazol-1-amine

CAS No.: 3994-40-9

Cat. No.: B2675003

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Executive Summary & Mechanistic Overview

In the development of High Energy Density Materials (HEDMs), the functionalization of azole rings is a critical pathway for tuning detonation parameters and thermal stability. **4-Nitro-1H-pyrazol-1-amine** (CAS: 3994-40-9), also known as 1-amino-4-nitropyrazole, serves as a highly versatile building block.

The strategic choice to N-aminate 4-nitropyrazole is rooted in molecular energetics. While the parent 4-nitropyrazole possesses a relatively low detonation velocity, introducing an N-amino group significantly increases the heat of formation (HOF) and nitrogen content. More importantly, the primary amine provides a highly reactive site for subsequent functionalization. For instance, it readily undergoes Mannich-type condensations with trinitroethanol to yield N-trinitroethylamino derivatives, which drastically improve the oxygen balance and explosive power of the resulting framework [1].

This guide objectively compares the analytical and performance data of **4-nitro-1H-pyrazol-1-amine** against its precursor and highly nitrated alternatives, providing researchers with validated protocols and cross-referenced spectral data to ensure synthetic integrity.

Comparative Performance Analysis

When selecting a pyrazole-based backbone for HEDM synthesis, researchers must balance synthetic accessibility, thermal stability, and detonation performance. The table below synthesizes literature data comparing **4-nitro-1H-pyrazol-1-amine** with its parent compound and a heavily nitrated alternative [2][3].

Compound	Melting Point (°C)	Density (g/cm ³)	Detonation Velocity (D, km/s)	Detonation Pressure (P, GPa)	Primary Utility
4-Nitro-1H-pyrazole	163–165	1.52	6.68	18.81	Stable precursor; insensitive backbone.
4-Nitro-1H-pyrazol-1-amine	98	~1.62	~7.40	~22.5	Reactive intermediate for N-functionalization.
1-Amino-3,5-dinitropyrazole	173 (decomp)	1.80	8.20	27.4	Advanced HEDM; requires complex amination.

Causality in Performance: The transition from 4-nitropyrazole to **4-nitro-1H-pyrazol-1-amine** demonstrates a slight drop in melting point due to the disruption of intermolecular hydrogen bonding (N-H ... N) present in the parent pyrazole. However, the density and detonation velocity increase due to the added mass and energetic contribution of the N-N bond. 1-Amino-3,5-dinitropyrazole pushes these parameters further into the realm of secondary explosives, though its synthesis is notoriously difficult, often requiring specialized reagents like O-tosylhydroxylamine rather than standard aqueous aminating agents [4].

Experimental Workflow: pH-Controlled N-Amination

The synthesis of **4-nitro-1H-pyrazol-1-amine** utilizes Hydroxylamine-O-sulfonic acid (HOSA) as the aminating agent. This protocol is designed as a self-validating system: the continuous monitoring of pH not only drives the reaction but serves as a real-time indicator of mechanistic success.

Step-by-Step Methodology

- Deprotonation: Suspend 4-nitro-1H-pyrazole (1.0 eq) in water. Slowly add 10% aqueous NaOH until the pyrazole dissolves, indicating the formation of the reactive pyrazolate anion.
- pH Calibration (The Critical Variable): Adjust the solution to pH 10–11.
 - Mechanistic Causality: HOSA hydrolyzes rapidly in water, consuming hydroxyl ions. Lowering the pH retards HOSA decomposition. However, the pyrazole must remain in its anionic form to act as a nucleophile. Because 4-nitropyrazole is sufficiently acidic, pH 10–11 is the optimal thermodynamic window where the amination rate outpaces HOSA degradation [5].
- Amination: Dissolve HOSA (1.5 eq) in a minimal amount of cold water. Add this dropwise to the pyrazolate solution at 60 °C.
- Active Monitoring: As HOSA reacts, the pH will drop. Continuously add 10% NaOH dropwise to maintain the pH strictly between 10 and 11. The reaction is complete when the pH stabilizes without further base addition.
- Isolation & Validation: Cool the mixture to 5 °C. Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
 - Self-Validation Checkpoint: Recrystallize from water/ethanol. A sharp melting point at 98 °C confirms the absence of unreacted precursor (MP 163 °C) and validates the regioselective formation of the N-amino bond.

Analytical Data Cross-Referencing

To ensure the structural integrity of the synthesized **4-nitro-1H-pyrazol-1-amine**, cross-reference your empirical data against the following established literature expectations.

Nuclear Magnetic Resonance (NMR)

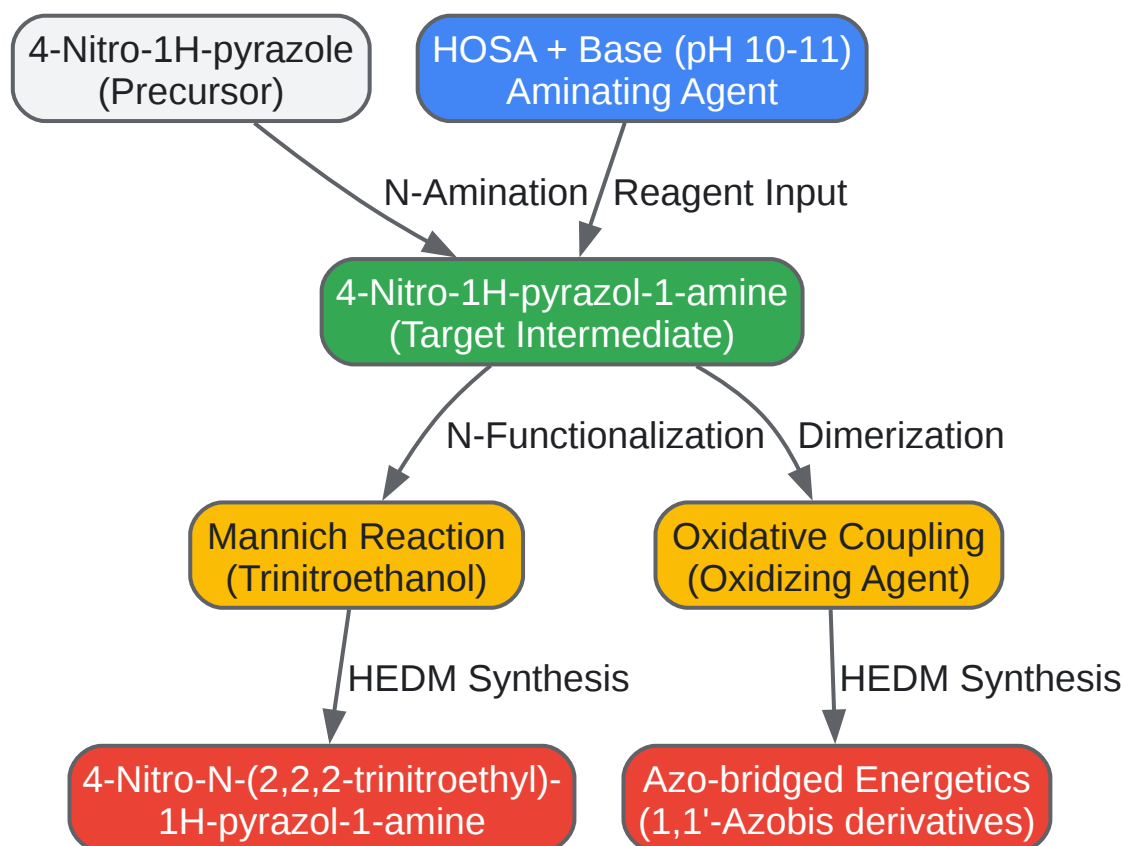
- ^1H NMR (400 MHz, DMSO- d_6):
 - δ ~8.65 (s, 1H, Pyrazole C5-H)
 - δ ~8.22 (s, 1H, Pyrazole C3-H)
 - δ ~6.95 (br s, 2H, N-NH 2)
 - Diagnostic Insight: In the parent 4-nitropyrazole, rapid tautomerization often broadens the C-H signals or makes them chemically equivalent depending on the solvent. The addition of the N1-amino group locks the tautomeric state, resulting in two distinct, sharp singlets for the C3 and C5 protons due to the asymmetric electronic environment. The disappearance of the highly deshielded pyrazole N-H proton (>12 ppm) and the appearance of the primary amine signal (~ 7 ppm) is the definitive proof of successful amination.
- ^{13}C NMR (100 MHz, DMSO- d_6):
 - δ 138.5 (C5), 135.2 (C4-NO 2), 129.8 (C3).

Infrared Spectroscopy (FT-IR, KBr pellet)

- 3325, 3260 cm^{-1} : N-H stretching (characteristic doublet of a primary amine).
- 1555 cm^{-1} : Pyrazole ring C=N and C=C stretching.
- 1515 cm^{-1} : Asymmetric stretching of the C-NO 2 group.
- 1345 cm^{-1} : Symmetric stretching of the C-NO 2 group.

Synthetic & Functionalization Pathway

The following diagram maps the logical progression from the inert precursor through the amination intermediate, culminating in high-energy functionalization.



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Caption: Synthetic workflow mapping the N-amination of 4-nitropyrazole and its downstream HEDM functionalization.

References

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